molecular formula C11H8FNO3 B2796730 methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate CAS No. 408356-39-8

methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2796730
CAS No.: 408356-39-8
M. Wt: 221.187
InChI Key: YMYPFEWHMRWVDP-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of this compound was first documented in 2007 through Friedel-Crafts acylation strategies, leveraging ethyl pyruvate and 5-fluoroindole precursors under microwave-assisted conditions. Early work focused on optimizing yield (54%) via methanesulfonic acid catalysis in ethanol, avoiding isolation of intermediate hydrazones. Subsequent advancements in 2025 introduced palladium-mediated reductive cyclization, improving purity to >95% while reducing reaction times from hours to minutes.

A pivotal shift occurred with the adoption of Vicarious Nucleophilic Substitution (VNS) protocols, enabling regioselective fluorine incorporation at the indole C5 position—a feat previously challenged by competing SNAr mechanisms. This method, involving tert-butoxide-mediated coupling of 2-(4-bromophenoxy)-acetonitrile, achieved 72% yield and established the compound as a synthetic linchpin for 5-fluoroindole derivatives.

Table 1: Evolution of Synthetic Methodologies for this compound

Year Method Key Reagents Yield Reference
2007 Microwave-assisted acylation Ethyl pyruvate, MsOH 54%
2025 Pd/C reductive cyclization 10% Pd/C, H₂ 81%
2025 VNS fluorination t-BuOK, DMF, -25°C 72%

Position within Indolylglyoxylate Research

As a prototypical indolylglyoxylate, this compound bridges classical tubulin-binding agents (e.g., colchicine) and modern dual-targeting therapeutics. Structural comparisons with combretastatin A-4 analogues reveal conserved binding motifs:

  • The oxoacetate moiety engages β-tubulin’s T7 loop via hydrogen bonding with Thr179
  • 5-Fluoro substitution enhances hydrophobic interactions with the colchicine site’s Leu248/β8 strand
  • Methyl ester improves membrane permeability (cLogP = 2.1) versus carboxylic acid derivatives

In SAR studies, the 5-fluoro group confers 10-fold greater tubulin polymerization inhibition (IC₅₀ = 0.57 μM) compared to non-fluorinated analogues, while maintaining sub-100 nM cytotoxicity against MDA-MB-231 breast cancer cells. This positions the compound as a lead structure for vascular disrupting agents (VDAs), with prodrug derivatives showing 90% tumor bioluminescence reduction in murine models.

Table 2: Comparative Bioactivity of Indolylglyoxylate Derivatives

Compound Tubulin IC₅₀ (μM) MDA-MB-231 IC₅₀ (nM) LogP
Methyl 2-(5-Fluoro) 0.57 102 2.1
Non-fluorinated 5.8 890 1.7
CA4 analogue 0.42 75 2.4

Significance as a Model Indole Derivative

Crystallographic studies (DOI: 10.1107/S1600536809053033) demonstrate this compound’s utility in probing indole stacking interactions. The 5-fluoro group induces a 7° planar deviation versus non-fluorinated analogues, altering π-π overlap distances from 3.8 Å to 4.2 Å in protein binding pockets. This structural perturbation directly correlates with enhanced TrxR inhibition (IC₅₀ = 3.728 μM) alongside tubulin activity, enabling dual-mechanism anticancer strategies.

As a synthetic building block, the compound facilitates:

  • Preparation of ¹³C-labeled tryptophan via Grignard coupling (66% yield)
  • Generation of PET tracers through Cu-mediated ¹⁸F incorporation
  • Development of combretastatin hybrids via Suzuki-Miyaura cross-coupling

Table 3: Research Applications of this compound

Application Protocol Outcome
Isotope labeling ¹³C-acetate condensation 82 mg/g sodium acetate
Dual-target inhibitor design TrxR/tubulin molecular docking 75.4% tumor growth inhibition
Crystallography X-ray diffraction (CCDC 766823) 0.8 Å resolution

Properties

IUPAC Name

methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPFEWHMRWVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 5-fluoroindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then methylated using methyl iodide to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Biological Activities

Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate exhibits several notable biological activities, including:

Antimicrobial Activity

Research indicates that compounds containing this moiety display potent antimicrobial properties against various bacterial strains. For instance, a study found that derivatives of this compound exhibited significant inhibition against tested microbial strains, suggesting its potential as a lead compound for novel antibacterial agents.

Enzyme Inhibition

The compound has shown promising results in inhibiting secretory phospholipase A2 (sPLA2), which plays a role in inflammatory processes. In vitro assays demonstrated that this compound exhibited comparable or greater inhibition than known inhibitors like ursolic acid.

Reactive Oxygen Species Inhibition

In cellular models, this compound has been reported to inhibit the generation of reactive oxygen species (ROS) induced by lipopolysaccharide, indicating its potential role in mitigating oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that modifications to the indole scaffold significantly influenced antibacterial activity, suggesting avenues for further drug development.

Compound NameStructure FeaturesAntibacterial Activity
Compound AIndole with fluorineStrong
Compound BIndole with additional substituentsModerate

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against sPLA2 in vitro. The findings revealed that it not only inhibited enzyme activity but also demonstrated lower cytotoxicity compared to traditional inhibitors.

Mechanism of Action

The mechanism of action of methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Substituent Position Key Structural Features Biological Activity/Applications
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F on indole Planar indole core; N–H···O H-bonds and π-π stacking Neuroprotective, anti-proliferative
Methyl 2-(6-fluoro-1H-indol-3-yl)-2-oxoacetate 6-F on indole Altered π-stacking due to F position; mp: 182–184°C Not explicitly reported (structural analog)
Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate 5-Cl on indole Increased steric bulk; ethyl ester may enhance lipophilicity Lab-scale applications (no bioactivity data)
2-(4-Methoxyphenyl)-2-oxoacetate derivatives 4-OCH3 on phenyl Methoxy group enables H-bonding; marine-derived metabolites Marine drug candidates (e.g., antimicrobial)

Key Insights :

  • Fluorine Position : The 5-fluoro substituent in the title compound optimizes π-π interactions compared to 6-fluoro analogs, which may reduce stacking efficiency due to steric clashes .
  • Ester Groups : Methyl esters (vs. ethyl) may reduce metabolic stability but improve crystallinity, as seen in the title compound’s well-defined crystal lattice .

Key Insights :

  • Higher yields (e.g., 97% for methoxy derivatives ) correlate with electron-donating groups (e.g., OCH3) enhancing indole reactivity.
  • Steric hindrance from bulkier substituents (e.g., Br, Cl) may reduce yields compared to fluorine analogs .

Key Insights :

  • The 5-fluoro derivative’s neuroprotective effects are attributed to its ability to modulate kinase activity, a trait shared with brominated analogs targeting GSK-3 .
  • Methoxy-substituted compounds exhibit divergent applications (e.g., antimicrobial), highlighting substituent-dependent bioactivity .

Biological Activity

Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8FNO3C_{11}H_{8}FNO_{3} and a molecular weight of approximately 221.19 g/mol. The compound features an indole moiety with a fluorine atom at the 5-position and an oxoacetate functional group, which enhances its reactivity and biological activity compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. Similar compounds have been shown to:

  • Inhibit tubulin polymerization , which is crucial for cell division.
  • Modulate biochemical pathways related to cell growth and proliferation, suggesting potential anticancer properties.

Target Proteins and Pathways

Research indicates that this compound may affect pathways involving:

  • Cell division : By inhibiting tubulin polymerization.
  • Enzyme inhibition : It has been noted for its inhibition of secretory phospholipase A2 (sPLA2), which is involved in inflammatory responses.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has demonstrated potent antimicrobial effects against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Its ability to inhibit cell growth suggests potential applications in cancer therapy. In vitro studies indicate that it may exhibit significant cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Some research suggests that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Biological ActivityMethodologyFindings
AntimicrobialIn vitro assaysPotent activity against tested strains
AnticancerCytotoxicity assaysSignificant inhibition of cancer cell growth
sPLA2 InhibitionEnzymatic assaysComparable inhibition to ursolic acid
NeuroprotectionCell-based studiesPotential protective effects observed

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions including:

  • Bromination
  • Acylation
  • Cyclization

These methods allow for the production of derivatives with enhanced biological activity or altered properties, facilitating further research into their medicinal potential .

Q & A

Q. What are the common synthetic routes for methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts acylation or modified Fischer indole synthesis. For example, the title compound was prepared by reacting 5-fluoroindole with methyl oxalyl chloride in anhydrous dichloromethane, using Lewis acids like AlCl₃ as catalysts. Crystallization is achieved by slow evaporation from methanol-water mixtures . Key optimization parameters include temperature control (0–5°C to prevent side reactions), stoichiometric ratios (1:1.2 indole:oxalyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the structural integrity of this compound validated?

X-ray crystallography is the gold standard. Monoclinic crystal data (space group P2₁/c, a = 7.0584 Å, b = 20.586 Å, c = 7.3286 Å, β = 112.01°) confirm the planar indole ring and keto-ester conformation. Hydrogen bonding between N–H and carbonyl oxygen stabilizes the structure. Complementary techniques include NMR (¹H and ¹³C) to verify substituent positions and FT-IR for functional group analysis (C=O stretch at ~1740 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

this compound exhibits neuroprotective and anti-proliferative properties. In enzymatic studies, it inhibits histone deacetylases (HDACs) with IC₅₀ values in the low micromolar range. Cell-based assays show reduced viability in cancer lines (e.g., HeLa, IC₅₀ = 12 µM) via apoptosis induction, likely due to the electron-withdrawing fluoro group enhancing electrophilic reactivity at the indole C3 position .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal charge distribution: the keto-ester moiety has a high electrophilic Fukui index (f⁻ = 0.152), making it prone to nucleophilic attack. Molecular docking simulations (AutoDock Vina) predict binding affinities to HDAC2 (ΔG = −8.2 kcal/mol), aligning with experimental inhibition data. Solvent effects (PCM model) suggest polar aprotic solvents (DMF) enhance reactivity .

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 28 µM in HeLa cells) may arise from assay conditions (serum concentration, incubation time) or substituent effects. A 2025 study compared halogenated analogs: the 5-fluoro derivative showed 3× higher cytotoxicity than 5-chloro analogs due to increased membrane permeability (logP = 1.8 vs. 2.1). Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) is critical .

Q. How are reaction yields improved in scaled-up syntheses?

Continuous flow reactors enhance scalability by maintaining precise temperature control (±1°C) and reducing side products. A 2023 protocol achieved 82% yield (vs. 65% batch) using a microreactor (residence time = 120 s, 25°C). Catalyst recycling (e.g., immobilized AlCl₃ on mesoporous silica) reduces costs, with <5% activity loss over 10 cycles .

Methodological Challenges and Solutions

ChallengeSolutionKey Evidence
Low solubility in aqueous mediaUse co-solvents (e.g., DMSO:water 1:4) or PEG-based nanoformulations
Byproduct formation during acylationSlow reagent addition (0.5 mL/min) and in-situ FT-IR monitoring
Crystal polymorphism affecting bioactivityRecrystallization from tert-butyl alcohol to isolate the stable Form I

Data Contradictions and Resolution

ParameterStudy A (2025)Study B (2023)Resolution Strategy
HDAC inhibition IC₅₀1.5 µM3.2 µMStandardize enzyme source (recombinant vs. cell lysate)
Plasma stability (t₁/₂)45 min22 minValidate using LC-MS/MS vs. UV detection

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